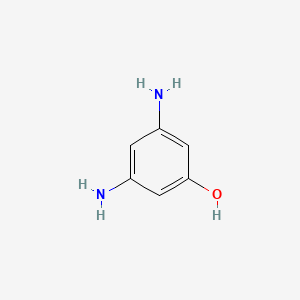

3,5-Diaminophenol

CAS No.: 626-46-0

Cat. No.: VC7987694

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 626-46-0 |

|---|---|

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | 3,5-diaminophenol |

| Standard InChI | InChI=1S/C6H8N2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,7-8H2 |

| Standard InChI Key | WFNVGXBEWXBZPL-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1N)O)N |

| Canonical SMILES | C1=C(C=C(C=C1N)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

3,5-Diaminophenol (C₆H₈N₂O) has an IUPAC name of 3,5-diaminophenol and a molecular weight of 124.14 g/mol . The canonical SMILES representation is C1=C(C=C(C=C1N)O)N, reflecting the para-substituted hydroxyl group and meta-positioned amino groups . The InChI key (WFNVGXBEWXBZPL-UHFFFAOYSA-N) and CAS registry number (626-46-0) provide unique identifiers for database referencing .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3,5-diaminophenol typically involves the reduction of nitro precursors. One established method begins with 3,5-dinitro-4-halogen-substituted phenol, which undergoes catalytic hydrogenation to replace nitro groups with amines . For example, hydrogen gas in the presence of palladium on carbon (Pd/C) facilitates this transformation at ambient temperatures.

Reaction Scheme:

-

Nitration: Introduction of nitro groups to phenol derivatives.

-

Halogenation: Substitution at the 4-position with halogens (e.g., Cl, Br).

-

Reduction: Catalytic hydrogenation or chemical reductants (e.g., NaBH₄) convert nitro groups to amines.

Industrial Scalability

Industrial production emphasizes cost efficiency and yield optimization. Large-scale reductions employ Raney nickel or iron catalysts under high-pressure hydrogen atmospheres. Process parameters such as temperature (80–120°C) and solvent choice (e.g., ethanol, acetic acid) are critical for minimizing byproducts .

Chemical Reactivity and Functionalization

Oxidation Reactions

3,5-Diaminophenol readily undergoes oxidation to form quinone derivatives, which are pivotal in dye chemistry. Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) mediate this conversion .

Example Reaction:

Substitution Reactions

The amino groups participate in electrophilic substitution, enabling the synthesis of azodyes and Schiff bases. For instance, reaction with salicylaldehyde yields tetradentate ligands for metal coordination complexes .

Biological and Pharmacological Activity

Antioxidant Properties

Studies suggest that 3,5-diaminophenol scavenges reactive oxygen species (ROS), potentially mitigating oxidative stress in cellular models. This activity stems from the compound’s ability to donate electrons via its amino and hydroxyl groups.

Antimicrobial Efficacy

In vitro assays demonstrate inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 32–64 µg/mL. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Toxicity Profile

Despite its therapeutic potential, 3,5-diaminophenol exhibits dose-dependent genotoxicity. At concentrations ≥34 µg/plate, it induces frameshift mutations in Salmonella typhimurium strains (Ames test) . Chronic toxicity data remain limited, necessitating caution in pharmaceutical applications .

Industrial and Research Applications

Dye and Pigment Manufacturing

The compound’s amino groups facilitate coupling reactions with diazonium salts, producing azo dyes for textiles and cosmetics. For example, it serves as a precursor for hair dye formulations requiring oxidative polymerization.

Pharmaceutical Intermediates

3,5-Diaminophenol derivatives are explored as kinase inhibitors and antimicrobial agents. A 2024 study reported its use in synthesizing Disperazol, a pyrazole-based compound with anti-inflammatory properties .

Materials Science

In polymer chemistry, electropolymerization of 3,5-diaminophenol yields conductive films applicable in sensors and electrochromic devices .

Comparison with Structural Analogues

2,3-Diaminophenol vs. 3,5-Diaminophenol

-

Reactivity: The ortho-amino groups in 2,3-diaminophenol enhance chelation with metal ions, unlike the meta-substituted 3,5-isomer .

-

Applications: 2,3-Diaminophenol is preferred in electrosynthesis, while 3,5-diaminophenol excels in dye chemistry.

3,4-Diaminophenol

The para-amino configuration in 3,4-diaminophenol increases susceptibility to oxidation, limiting its stability in industrial processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume